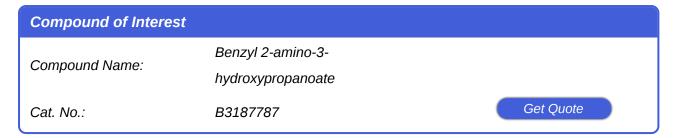


Thermodynamic Properties of Benzyl 2-amino-3hydroxypropanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid serine, is a molecule of interest in peptide synthesis and drug development. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and stability assessment. This technical guide provides a comprehensive overview of the methodologies available for determining these properties. Due to a lack of published experimental data for Benzyl 2-amino-3-hydroxypropanoate, this document focuses on predictive computational techniques and detailed experimental protocols that can be employed to obtain the desired thermodynamic parameters.

Current Status of Thermodynamic Data

A comprehensive search of scientific literature and databases reveals a significant gap in the experimentally determined thermodynamic properties of **Benzyl 2-amino-3-**

hydroxypropanoate. To date, specific values for enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity have not been published. This guide, therefore, serves as a roadmap for researchers to either predict these values using computational methods or determine them through laboratory experiments.



Predictive Methodologies for Thermodynamic Properties

In the absence of experimental data, several computational and group-contribution methods can be used to estimate the thermodynamic properties of organic molecules. These methods provide valuable approximations for initial analysis and model development.

Group-Contribution Methods

Group-contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[1][2] Two of the most common methods are the Benson Group Increment Theory and the Joback method.

2.1.1. Benson Group Increment Theory

The Benson group-increment theory is a widely used method for estimating the heat of formation (Δ Hf°), entropy (S°), and heat capacity (Cp) of gas-phase molecules.[2][3] The theory posits that a molecule's thermodynamic properties can be calculated by summing the contributions of its constituent groups.[2]

For **Benzyl 2-amino-3-hydroxypropanoate** (C₁₀H₁₃NO₃), the molecule can be dissected into the following Benson groups:

- C-(C)(H)₂(N): Carbon atom bonded to another carbon, two hydrogens, and a nitrogen.
- C-(C)(H)(O)(CO): Carbon atom bonded to a carbon, a hydrogen, an oxygen, and a carbonyl group.
- C-(H)₂(O): Carbon atom bonded to two hydrogens and an oxygen.
- O-(C)(H): Oxygen atom in a hydroxyl group.
- N-(C)(H)₂: Primary amine nitrogen.
- CO-(O)(C): Carbonyl group in an ester.
- O-(CO)(C): Oxygen atom in an ester linkage.



- Cb-(H) (5 groups): Aromatic carbon bonded to a hydrogen.
- Cb-(C): Aromatic carbon bonded to another carbon.

To estimate the thermodynamic properties, the specific contribution of each group, along with any necessary corrections for symmetry or ring strain, would be summed.[3] While this method is powerful, its accuracy depends on the availability and quality of the group values in the database.[2][4]

2.1.2. Joback Method

The Joback method is another group-contribution technique used to predict various thermodynamic and physical properties from the molecular structure alone.[1][5] It can estimate properties such as normal boiling point, melting point, critical properties, heat of formation, Gibbs energy of formation, and heat capacity.[1][6]

The functional groups for **Benzyl 2-amino-3-hydroxypropanoate** in the Joback method would be:

-CH₂-: Methylene group

>CH-: Methine group

-OH (primary): Primary alcohol

-NH₂: Primary amine

• -COO- (ester): Ester group

=CH- (aromatic) (5 groups): Aromatic CH

• =C< (aromatic): Aromatic carbon

Each group has an associated numerical contribution for each property, and these are summed to obtain the final estimated value.[5] The Joback method is known for its simplicity and broad applicability, though it may have reduced accuracy for complex molecules.[1][7]

Computational Quantum Chemistry







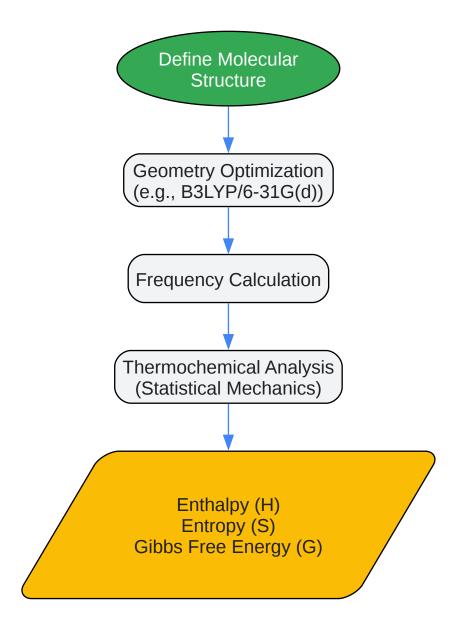
Modern computational chemistry offers a more rigorous approach to predicting thermodynamic properties through the calculation of electronic structure.[8]

2.2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10] By solving the Schrödinger equation with approximations, DFT can be used to calculate the optimized geometry of a molecule and its vibrational frequencies. From these, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.[9] This method can provide more accurate predictions than group-contribution methods, especially for novel molecules where group parameters may not be available.[9]

Workflow for DFT Calculation of Thermodynamic Properties





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Caption: Workflow for DFT-based thermodynamic property calculation.

Experimental Protocols for Thermodynamic Property Determination

Experimental determination remains the gold standard for obtaining accurate thermodynamic data. The following section details the primary experimental techniques that can be used for **Benzyl 2-amino-3-hydroxypropanoate**.

Combustion Calorimetry for Enthalpy of Formation



Bomb calorimetry is the principal method for determining the standard enthalpy of combustion (ΔHc°) of a solid or liquid.[11][12] From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry[11][13][14]

- Calorimeter Calibration:
 - Accurately weigh approximately 1 gram of a standard substance with a known heat of combustion (e.g., benzoic acid).
 - Press the standard into a pellet and place it in the sample cup of the bomb calorimeter.
 - Attach a fuse wire of known length and weight to the electrodes, ensuring it is in contact with the sample.[12]
 - Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.[13]
 - Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.[12]
 - Immerse the bomb in a known volume of water in the calorimeter bucket.
 - Ignite the sample and record the temperature change of the water until a stable final temperature is reached.
 - Calculate the heat capacity of the calorimeter system based on the known energy of combustion of the standard and the observed temperature rise.
- Sample Measurement:
 - Repeat the procedure using a precisely weighed pellet of Benzyl 2-amino-3hydroxypropanoate (approximately 0.5-0.8 grams).
 - Measure the temperature rise upon combustion.



- After the experiment, vent the bomb, measure the length of the unburned fuse wire, and analyze the bomb washings for the formation of nitric acid (from the nitrogen in the sample).
- Calculate the total heat released by the sample, making corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.
- \circ From the corrected heat of combustion, determine the standard enthalpy of combustion (ΔHc°) per mole of the sample.
- Calculation of Enthalpy of Formation:
 - Use the balanced combustion reaction for **Benzyl 2-amino-3-hydroxypropanoate**: $C_{10}H_{13}NO_3(s) + 11.75 O_2(g) \rightarrow 10 CO_2(g) + 6.5 H_2O(l) + 0.5 N_2(g)$
 - Apply Hess's Law: $\Delta Hf^{\circ}(sample) = [10 * \Delta Hf^{\circ}(CO_2) + 6.5 * \Delta Hf^{\circ}(H_2O)] \Delta Hc^{\circ}(sample)$

Diagram of Bomb Calorimetry Workflow



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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. [15][16] It can be used to determine heat capacity (Cp), melting temperature (Tm), and enthalpy of fusion $(\Delta H f u s)$. [15][17]



Experimental Protocol: Differential Scanning Calorimetry[15][16][18]

- Instrument Calibration:
 - Perform temperature and heat flow calibrations using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.
- Heat Capacity (Cp) Measurement:
 - Accurately weigh an empty sample pan (reference).
 - Place a precisely weighed sample of Benzyl 2-amino-3-hydroxypropanoate (typically 5-10 mg) into a hermetically sealed aluminum pan.
 - Perform a three-step measurement:
 - 1. Run a baseline scan with two empty pans.
 - 2. Run a scan with a sapphire standard (known Cp) in the sample pan.
 - 3. Run a scan with the sample pan.
 - The heat capacity of the sample is calculated by comparing the heat flow signals from the sample, the baseline, and the sapphire standard at a given temperature.
- Melting Point (Tm) and Enthalpy of Fusion (Δ Hfus) Measurement:
 - Place the weighed and sealed sample pan into the DSC cell.
 - Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.
 - The melting point is determined as the onset or peak of the endothermic melting event on the DSC thermogram.
 - The enthalpy of fusion is calculated by integrating the area of the melting peak.

Data Presentation



The following tables summarize the types of thermodynamic data that can be obtained for **Benzyl 2-amino-3-hydroxypropanoate** using the described methods. The values provided are hypothetical placeholders and should be replaced with actual data as it is generated.

Table 1: Estimated Thermodynamic Properties (298.15 K, 1 atm)

Property	Benson Group Increment	Joback Method	DFT (e.g., B3LYP/6- 31G(d))	Units
Standard Enthalpy of Formation (ΔHf°)	Calculated Value	Calculated Value	Calculated Value	kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)	Calculated Value	Calculated Value	Calculated Value	kJ/mol
Standard Entropy (S°)	Calculated Value	Not Applicable	Calculated Value	J/(mol·K)
Heat Capacity (Cp)	Calculated Value	Calculated Value	Calculated Value	J/(mol·K)

Table 2: Experimentally Determined Thermodynamic Properties



Property	Method	Value	Units
Standard Enthalpy of Combustion (ΔHc°)	Bomb Calorimetry	Measured Value	kJ/mol
Standard Enthalpy of Formation (ΔHf°)	Bomb Calorimetry	Calculated Value	kJ/mol
Melting Point (Tm)	DSC	Measured Value	°C or K
Enthalpy of Fusion (ΔHfus)	DSC	Measured Value	kJ/mol
Heat Capacity (Cp) at 298.15 K	DSC	Measured Value	J/(mol·K)

Conclusion

While there is currently no published experimental thermodynamic data for **Benzyl 2-amino-3-hydroxypropanoate**, this guide provides the necessary theoretical framework and practical protocols for its determination. For preliminary assessments, group-contribution methods and DFT calculations can yield valuable estimates. For definitive data required for process scale-up, reaction modeling, and safety analysis, experimental determination via bomb calorimetry and differential scanning calorimetry is essential. The application of these methodologies will enable a more complete understanding of the physicochemical properties of this important compound, thereby facilitating its use in research and development.

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